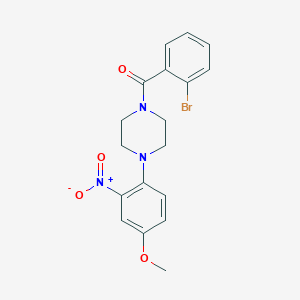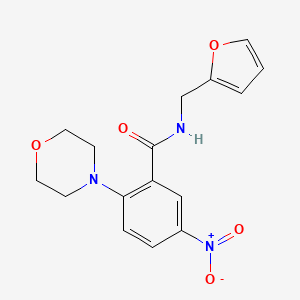
2-(4-chlorophenoxy)-N-(5-iodo-2-pyridinyl)-2-methylpropanamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(5-iodo-2-pyridinyl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various biomedical fields. This compound is also known as CPI-1205 and is a selective inhibitor of the histone methyltransferase enzyme EZH2.
Wirkmechanismus
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-iodo-2-pyridinyl)-2-methylpropanamide involves the inhibition of the EZH2 enzyme, which is responsible for the methylation of histone H3 lysine 27 (H3K27). This methylation leads to the repression of gene expression, and the inhibition of EZH2 by CPI-1205 results in the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CPI-1205 have been extensively studied in preclinical models. The compound has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, CPI-1205 has been shown to enhance the anti-tumor activity of other chemotherapeutic agents. In immunology, CPI-1205 has been found to modulate the immune response by increasing the production of cytokines and enhancing the activity of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(4-chlorophenoxy)-N-(5-iodo-2-pyridinyl)-2-methylpropanamide in lab experiments is its potency as an EZH2 inhibitor. The compound has been found to be more potent than other EZH2 inhibitors such as GSK126 and EPZ-6438. However, one of the limitations of using CPI-1205 is its limited solubility, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for the use of 2-(4-chlorophenoxy)-N-(5-iodo-2-pyridinyl)-2-methylpropanamide in scientific research. One potential direction is the development of more soluble analogs of CPI-1205 that can be administered in vivo. Additionally, the compound's potential applications in immunotherapy and epigenetic therapy warrant further investigation. Finally, the combination of CPI-1205 with other chemotherapeutic agents could enhance its anti-tumor activity and improve cancer treatment outcomes.
Conclusion:
In conclusion, 2-(4-chlorophenoxy)-N-(5-iodo-2-pyridinyl)-2-methylpropanamide is a promising compound that has shown potential applications in various biomedical fields. The compound's potent inhibition of the EZH2 enzyme and its ability to inhibit cancer cell growth make it an attractive candidate for future cancer therapies. Further research is needed to explore the compound's potential applications in immunology and epigenetics and to develop more soluble analogs that can be administered in vivo.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(5-iodo-2-pyridinyl)-2-methylpropanamide has shown potential applications in various biomedical fields such as cancer research, immunology, and epigenetics. The compound has been found to be a potent inhibitor of the EZH2 enzyme, which is involved in the regulation of gene expression and plays a crucial role in cancer progression. CPI-1205 has been shown to inhibit the growth of several cancer cell lines, including lymphoma, leukemia, and solid tumors.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClIN2O2/c1-15(2,21-12-6-3-10(16)4-7-12)14(20)19-13-8-5-11(17)9-18-13/h3-9H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILNBNRZMARYBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=NC=C(C=C1)I)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(5-iodopyridin-2-yl)-2-methylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4,6-dihydroxy-5-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4233745.png)
![N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4233753.png)

![1-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233783.png)
![3-iodo-4-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4233789.png)
amino]-N-propylbenzamide](/img/structure/B4233797.png)



![4-chloro-3-{[(3,5-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4233825.png)

![4-(methoxycarbonyl)phenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B4233842.png)
![N-{2-[5-({2-[(4-bromo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-3,4-dichlorobenzamide](/img/structure/B4233848.png)
